4-{5-[1-(4-Propylphenoxy)ethyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine
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Overview
Description
4-{5-[1-(4-Propylphenoxy)ethyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine is a complex organic compound featuring two oxadiazole rings and a propylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-[1-(4-Propylphenoxy)ethyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine typically involves the formation of the oxadiazole rings through cyclization reactions. One common method involves the reaction of hydrazides with nitriles under acidic or basic conditions to form the oxadiazole ring . The propylphenoxy group can be introduced through nucleophilic substitution reactions involving phenols and alkyl halides .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the use of high-purity starting materials to minimize impurities.
Chemical Reactions Analysis
Types of Reactions
4-{5-[1-(4-Propylphenoxy)ethyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxadiazole rings or the propylphenoxy group.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the oxadiazole rings or the phenoxy group.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions .
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups such as halides or alkyl groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 4-{5-[1-(4-Propylphenoxy)ethyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine is not fully understood, but it is believed to involve interactions with specific molecular targets. These could include enzymes or receptors that are involved in key biological pathways. The oxadiazole rings may play a role in binding to these targets, while the propylphenoxy group could influence the compound’s overall bioactivity .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(4-phenoxy-2-propylphenoxy)ethyl)indole-5-acetic acid
- 1-[2-(2-methoxy-4-propylphenoxy)ethyl]-4-methylpiperazine hydrochloride
Uniqueness
4-{5-[1-(4-Propylphenoxy)ethyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine is unique due to the presence of two oxadiazole rings, which are relatively rare in organic compounds. This structural feature may confer unique chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C15H17N5O3 |
---|---|
Molecular Weight |
315.33 g/mol |
IUPAC Name |
4-[5-[1-(4-propylphenoxy)ethyl]-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C15H17N5O3/c1-3-4-10-5-7-11(8-6-10)21-9(2)15-17-14(20-22-15)12-13(16)19-23-18-12/h5-9H,3-4H2,1-2H3,(H2,16,19) |
InChI Key |
GHYOJYTYPGMFTF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)OC(C)C2=NC(=NO2)C3=NON=C3N |
Origin of Product |
United States |
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